![molecular formula C11H8N2O4S B13749786 Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate CAS No. 59297-04-0](/img/structure/B13749786.png)
Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is a chemical compound with the molecular formula C₁₁H₈N₂O₄S and a molecular weight of 264.257 g/mol . It is known for its unique structure, which includes a diazo group and a sulphonate ester. This compound is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the reaction of 1,2-naphthoquinone-2-diazide-5-sulfonyl chloride with methanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1,2-naphthoquinone-2-diazide-5-sulfonyl chloride
Reagent: Methanol
Conditions: The reaction is typically conducted at room temperature with stirring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and photochemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-diazo-1-oxo-1,2-dihydronaphthalene-5-sulphonate
- 1-Hydroxy-5-methoxysulfonyl-naphthalene-2-diazonium-betaine
- 6-Diazo-5-oxo-5,6-dihydro-naphthalene-1-sulphonate
Uniqueness
Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is unique due to its specific structural features, such as the presence of both a diazo group and a sulphonate ester. This combination imparts distinct reactivity and functional properties, making it valuable for various applications in scientific research and industry .
Eigenschaften
59297-04-0 | |
Molekularformel |
C11H8N2O4S |
Molekulargewicht |
264.26 g/mol |
IUPAC-Name |
2-diazonio-5-methoxysulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C11H8N2O4S/c1-17-18(15,16)10-4-2-3-8-7(10)5-6-9(13-12)11(8)14/h2-6H,1H3 |
InChI-Schlüssel |
LKTWGVXHYIBDGK-UHFFFAOYSA-N |
Kanonische SMILES |
COS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.